2-Bromo-3-(difluoromethyl)pyridin-4-ol
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Overview
Description
2-Bromo-3-(difluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H4BrF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a difluoromethyl group at the third position, and a hydroxyl group at the fourth position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)pyridin-4-ol typically involves the bromination of 3-(difluoromethyl)pyridin-4-ol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, ethanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Formation of various substituted pyridin-4-ol derivatives.
Oxidation: Formation of 2-Bromo-3-(difluoromethyl)pyridin-4-one.
Reduction: Formation of 2-Bromo-3-(methyl)pyridin-4-ol.
Scientific Research Applications
2-Bromo-3-(difluoromethyl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-2-(trifluoromethyl)pyridine
- 2-Chloro-3-(difluoromethyl)pyridin-4-ol
Uniqueness
2-Bromo-3-(difluoromethyl)pyridin-4-ol is unique due to the specific positioning of the bromine, difluoromethyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H4BrF2NO |
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Molecular Weight |
224.00 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-4(6(8)9)3(11)1-2-10-5/h1-2,6H,(H,10,11) |
InChI Key |
BZRKKNPHQJDOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)C(F)F)Br |
Origin of Product |
United States |
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